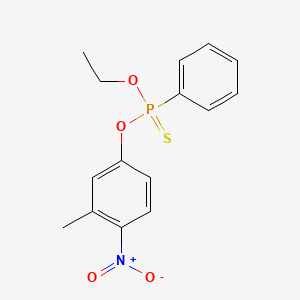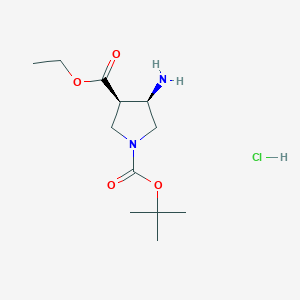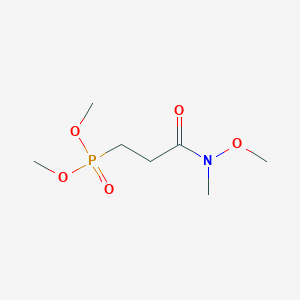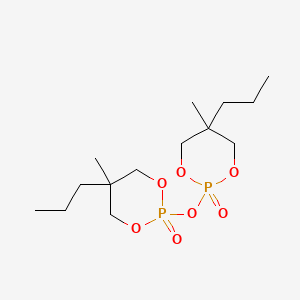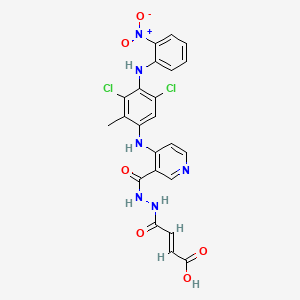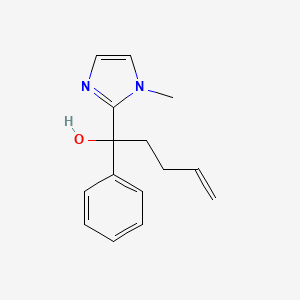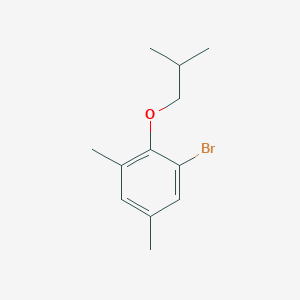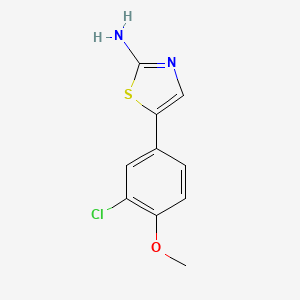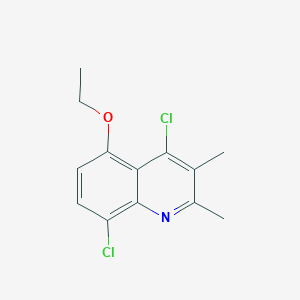
4,6-Dimethyl-2-mercaptopyrimidine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-mercaptopyrimidine sodium salt is an organic sulfur compound with the chemical formula C6H9N2NaS. It appears as a white crystalline powder and is soluble in water and some organic solvents like alcohols and ketones . This compound is known for its stability under normal conditions but is sensitive to light and heat . It is widely used in various fields, including organic synthesis, as a catalyst, and as a ligand .
Vorbereitungsmethoden
The synthesis of 4,6-Dimethyl-2-mercaptopyrimidine sodium salt typically involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with a base such as sodium in a solvent like ethanol or acetone . The reaction proceeds at room temperature, resulting in the formation of the sodium salt . Industrial production methods follow similar procedures but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
4,6-Dimethyl-2-mercaptopyrimidine sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-mercaptopyrimidine sodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine sodium salt involves its interaction with molecular targets through its mercapto group. This interaction can inhibit certain biochemical pathways, such as cell adhesion and thrombosis formation . In electroplating, the compound adsorbs onto the copper surface, inhibiting copper deposition and promoting uniform surface morphology .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-2-mercaptopyrimidine sodium salt can be compared with other similar compounds, such as:
2-Mercapto-4,6-dimethylpyrimidine: Similar in structure but without the sodium salt form.
4,6-Dimethyl-2-thiolpyrimidine: Another thiol derivative with similar properties.
The uniqueness of this compound lies in its sodium salt form, which enhances its solubility and reactivity in various applications .
Eigenschaften
Molekularformel |
C6H8N2NaS |
|---|---|
Molekulargewicht |
163.20 g/mol |
InChI |
InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9); |
InChI-Schlüssel |
CIMTZRXBNRNDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=S)N1)C.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



